molecular formula C15H13N3O2 B4599506 methyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4599506
M. Wt: 267.28 g/mol
InChI Key: NSKDIMMVFUZWCN-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.100776666 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : Methyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has been utilized in regioselective synthesis processes. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated the versatility of this compound in obtaining 7-substituted derivatives via reactions with various reagents, showcasing its utility in synthesizing compounds with potential biological activities (Drev et al., 2014).

  • Cytotoxicity and Anticancer Activity : This compound has been a precursor in the synthesis of derivatives with in vitro cytotoxic activity against cancer cells, highlighting its significance in medicinal chemistry research aimed at discovering new anticancer agents (Hassan, Hafez, & Osman, 2014).

Biological and Pharmacological Applications

  • Antimicrobial and Radical Scavenging Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, as well as for their radical scavenging activities, indicating its potential in developing new antimicrobial agents with antioxidant properties (Şener et al., 2017).

  • Drug Discovery and Molecular Corroboration : In the quest for novel drugs, this compound has facilitated the synthesis of novel pyrazoles, which were then evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. This underscores its value in drug discovery processes, particularly in the identification of new molecules with potential therapeutic benefits (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Advanced Materials and Chemical Synthesis

  • Solvatochromic Properties : Studies have also explored the solvatochromic properties of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in the development of new materials that respond to changes in solvent polarity. This is relevant in the fields of sensors and molecular electronics (Şener et al., 2017).

  • Green Chemistry Approaches : The synthesis of related compounds has adopted green chemistry principles, such as using l-Proline as a catalyst and avoiding toxic and hazardous solvents, highlighting the compound's role in promoting environmentally friendly chemical synthesis methodologies (Yadav et al., 2021).

Properties

IUPAC Name

methyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-3-5-11(6-4-10)12-9-13(15(19)20-2)18-14(17-12)7-8-16-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKDIMMVFUZWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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